molecular formula C10H7NOS B13067564 3-(Pyridin-3-YL)thiophene-2-carbaldehyde

3-(Pyridin-3-YL)thiophene-2-carbaldehyde

Cat. No.: B13067564
M. Wt: 189.24 g/mol
InChI Key: LPBLMNNUQBMFKD-UHFFFAOYSA-N
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Description

3-(Pyridin-3-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyridine ring and a thiophene ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Pyridin-3-YL)thiophene-2-carboxylic acid.

    Reduction: 3-(Pyridin-3-YL)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde largely depends on its application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyridine and thiophene rings can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-3-YL)thiophene-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful scaffold in drug discovery .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-pyridin-3-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H

InChI Key

LPBLMNNUQBMFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC=C2)C=O

Origin of Product

United States

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